3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

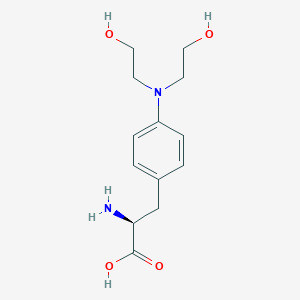

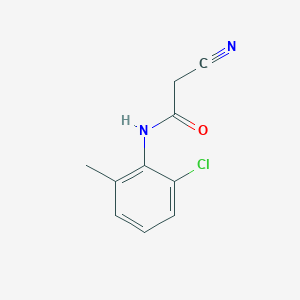

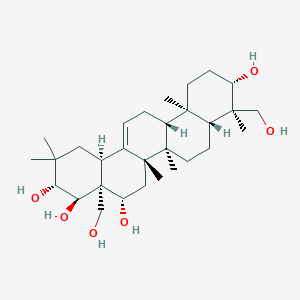

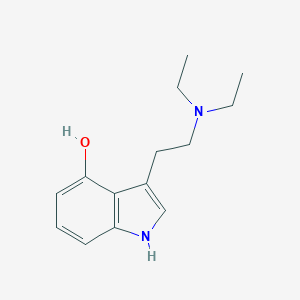

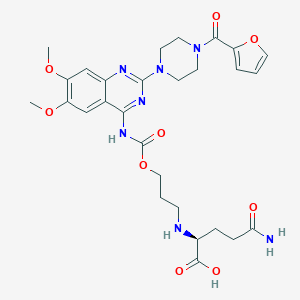

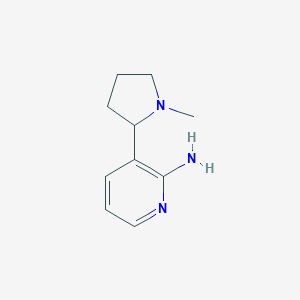

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is an N-alkylpyrrolidine that consists of N-methylpyrrolidine bearing a pyridin-3-yl substituent at position 2 . It is a N-alkylpyrrolidine, a pyridine alkaloid, and a pyrrolidine alkaloid .

Molecular Structure Analysis

The molecular formula of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is C10H15N3 . The InChI code is 1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3, (H2,11,12) . Unfortunately, the specific 3D conformer or 2D structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine include a molecular weight of 177.25 . It is a solid at room temperature . Unfortunately, other properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Neuropharmacology

This compound is structurally similar to nicotine and has been studied for its potential effects on the central nervous system. It may act as an agonist or antagonist to nicotinic acetylcholine receptors, which are implicated in a range of neurological processes and disorders .

Synthetic Chemistry

As a building block in synthetic chemistry, this molecule can be used to synthesize a wide array of heterocyclic compounds. These compounds can have potential biological activities and are valuable in drug discovery and development .

Analytical Standards

In analytical chemistry, derivatives of this compound are used as standards to calibrate instruments and validate methods, particularly in the quantification of nicotine and related substances .

Ligand Chemistry

The compound serves as a precursor to phosphine ligands, which are crucial in catalytic asymmetric Grignard cross-coupling reactions. These reactions are important for creating complex molecules with high enantiomeric purity .

Metabolite Research

As a metabolite analog, it helps in studying the metabolic pathways of nicotine and other related alkaloids. Understanding these pathways is essential for developing treatments for addiction and for the bioremediation of environments contaminated by nicotine waste .

Receptor Studies

In receptor studies, this compound is used to investigate the binding affinity and activity of various nicotinic receptor subtypes. This research can lead to the development of new therapies for conditions like Alzheimer’s disease, schizophrenia, and tobacco dependence .

Mechanism of Action

Target of Action

It is known to belong to the class of organic compounds known as aminopyridines and derivatives . These compounds are characterized by an amino group attached to a pyridine ring .

Biochemical Pathways

As a metabolite, it may participate in various metabolic processes

Pharmacokinetics

It is soluble in chloroform, ethyl acetate, and methanol , which may influence its bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand the ADME properties of this compound.

Result of Action

As a metabolite, it may have various effects depending on the specific metabolic pathways it participates in

properties

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQQQYVVFJFUMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C(N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954391 |

Source

|

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32726-84-4, 6969-91-1 |

Source

|

| Record name | Nicotine, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032726844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC68655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.